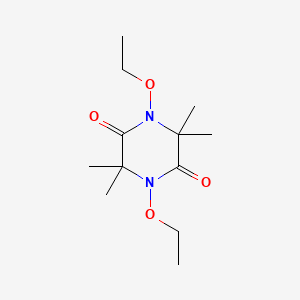
1,4-diethoxy-3,3,6,6-tetramethyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-diethoxy-3,3,6,6-tetramethyl-2,5-piperazinedione, commonly known as DTMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and methanol. DTMP has been of significant interest to researchers due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of DTMP is not well understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the activity of enzymes like cyclooxygenase-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DTMP has been shown to have various biochemical and physiological effects, including antitumor, anti-inflammatory, and central nervous system effects. It has also been shown to have antioxidant properties and to inhibit the activity of enzymes like acetylcholinesterase, which are involved in the degradation of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DTMP in lab experiments is its high purity and stability. It is also readily available from commercial sources. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving DTMP. One direction is the development of more efficient and scalable synthesis methods for DTMP and its derivatives. Another direction is the investigation of its potential as an antitumor agent, particularly in combination with other drugs. Additionally, research could be conducted to explore its potential as an anti-inflammatory agent and its effects on the central nervous system. Finally, DTMP could be further explored for its potential applications in material science, particularly in the synthesis of new materials with unique properties.
Métodos De Síntesis
DTMP can be synthesized through a multistep process involving the reaction of 2,5-dimethylpiperazine with ethyl oxalate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DTMP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DTMP has been investigated for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the central nervous system.
In organic synthesis, DTMP has been used as a reagent for the synthesis of various compounds, including pyrrolidines, piperidines, and indolizidines. It has also been used as a building block for the synthesis of complex molecules like natural products.
In material science, DTMP has been used as a precursor for the synthesis of various materials like metal-organic frameworks and porous coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
Propiedades
IUPAC Name |
1,4-diethoxy-3,3,6,6-tetramethylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-7-17-13-9(15)12(5,6)14(18-8-2)10(16)11(13,3)4/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJUAEOZWYIZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C(N(C(=O)C1(C)C)OCC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)

![N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5815561.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5815565.png)
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)


![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)